Dorsomorphin dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Result of Action

Dorsomorphin dihydrochloride’s inhibition of AMPK signaling has been shown to significantly inhibit adipogenic differentiation of mouse 3T3-L1 fibroblasts . It can also reverse the anti-proliferative effect of AMPK signaling in glucose-deprived mouse neural stem cells . In the BMP pathway, this compound’s inhibition of Smad 1/5/8 phosphorylation reduces heterotopic ossification and decreases BMP-regulated hepatic hepcidin gene transcription, leading to increased iron levels in vivo .

Biochemical Analysis

Biochemical Properties

Dorsomorphin dihydrochloride plays a significant role in biochemical reactions by inhibiting AMPK and BMP type I receptors (ALK2, ALK3, and ALK6). It competes with ATP to inhibit AMPK with a Ki value of 109 nM . This inhibition affects various downstream signaling pathways, including those involved in energy metabolism and cellular growth. Additionally, this compound can reverse autophagy activation and exhibit anti-inflammatory effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to promote cardiomyogenesis in mouse embryonic stem cells and neural differentiation of human pluripotent stem cells . The compound also induces autophagy in cancer cell lines through a mechanism independent of AMPK inhibition . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting BMP signaling and AMPK activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with AMPK and BMP type I receptors. By competing with ATP, it inhibits AMPK activation induced by AICAR and Metformin . Additionally, this compound inhibits BMP signaling by targeting ALK2, ALK3, and ALK6 receptors . These interactions lead to changes in gene expression and cellular responses, such as autophagy induction and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under desiccated conditions at room temperature . Long-term studies have shown that this compound can maintain its inhibitory effects on AMPK and BMP signaling pathways over extended periods. Its stability and degradation in different experimental conditions may vary, affecting its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Threshold effects and dose-dependent responses have been observed in various studies, highlighting the importance of optimizing dosage for specific experimental purposes .

Metabolic Pathways

This compound is involved in metabolic pathways related to AMPK and BMP signaling. By inhibiting AMPK, it affects energy metabolism and cellular growth . The compound also interacts with enzymes and cofactors involved in BMP signaling, influencing metabolic flux and metabolite levels . These interactions play a crucial role in regulating cellular processes and maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with AMPK and BMP receptors, as well as its overall impact on cellular signaling and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dorsomorphin dihydrochloride is synthesized through a multi-step process that involves the formation of the pyrazolopyrimidine core structure. The synthesis typically starts with the preparation of the pyrazole ring, followed by the fusion of the pyrimidine ring. The final product is obtained by introducing the appropriate substituents on the pyrazolopyrimidine core .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps, including recrystallization and chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Dorsomorphin dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: Substitution reactions are common, where different substituents are introduced to the pyrazolopyrimidine core.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a range of modified compounds .

Scientific Research Applications

Dorsomorphin dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of AMPK and BMP signaling pathways.

Biology: Employed in cellular studies to investigate energy metabolism, cell differentiation, and intracellular signaling.

Medicine: Explored for its potential therapeutic effects in diseases related to dysregulated AMPK and BMP signaling, such as metabolic disorders and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK and BMP pathways

Biological Activity

Dorsomorphin dihydrochloride, also known as Compound C, is a potent inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) type I receptors. This compound has garnered significant attention for its diverse biological activities, particularly in the fields of developmental biology and cancer research. Below is a detailed examination of its biological activity, supported by research findings and case studies.

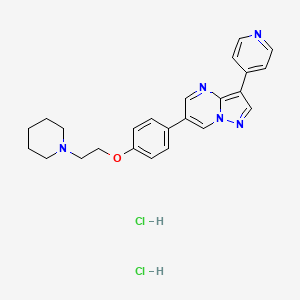

- Chemical Name : 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride

- Molecular Weight : 472.41 g/mol

- Purity : ≥98%

- Inhibition Potency :

- AMPK: Ki = 109 nM

- BMP Type I Receptors (ALK2, ALK3, ALK6): IC50 = 0.47 µM

Dorsomorphin exerts its effects primarily through the inhibition of AMPK and BMP signaling pathways:

- AMPK Inhibition : Dorsomorphin inhibits AMPK activation induced by AICAR and metformin, leading to altered metabolic processes in cells. This inhibition can promote autophagy in cancer cell lines through mechanisms independent of AMPK inhibition .

- BMP Signaling Inhibition : The compound selectively inhibits BMP type I receptors, blocking downstream SMAD1/5/8 phosphorylation. This action disrupts BMP-mediated signaling essential for various developmental processes, including osteoblast differentiation and iron metabolism regulation .

Cardiomyogenesis Promotion

Dorsomorphin has been shown to promote cardiomyogenesis in mouse embryonic stem cells (ESCs). The compound enhances the differentiation of these cells into cardiomyocytes, highlighting its potential applications in regenerative medicine .

Neural Differentiation

In human pluripotent stem cells (hPSCs), dorsomorphin facilitates neural differentiation when used in conjunction with other chemical agents. This property is significant for developing therapies aimed at neurodegenerative diseases .

Autophagy Induction

Research indicates that dorsomorphin can induce autophagy in various cancer cell lines, which may contribute to its anticancer properties. This effect occurs via a mechanism that does not rely on AMPK inhibition, suggesting alternative pathways are involved .

Table 1: Summary of Biological Activities

Case Study: BMP Signaling and Iron Regulation

A study demonstrated that dorsomorphin effectively inhibits BMP signaling related to iron metabolism. In vivo experiments showed that treatment with dorsomorphin normalized hepcidin expression and increased serum iron levels after systemic iron challenge, indicating its role in iron homeostasis through BMP receptor modulation .

Properties

IUPAC Name |

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVIJJQKMGPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Dorsomorphin Dihydrochloride?

A1: this compound acts as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) [, , , , ]. AMPK is a crucial enzyme involved in cellular energy homeostasis, regulating various metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Q2: Can you elaborate on the downstream effects observed upon this compound treatment in cellular studies?

A2: this compound treatment has been shown to:

- Reduce the expression of brown adipocyte-specific markers, UCP1 and PGC1α, as well as mitochondrial biogenesis factors, TFAM and NRF1 in 3T3-L1 adipocytes. This suggests a potential role of AMPK in regulating adipocyte browning and energy expenditure. []

- Decrease OATP1A2-mediated uptake of estrone-3-sulfate in a concentration- and time-dependent manner, associated with reduced Vmax but unchanged Km. This indicates AMPK might influence the function and expression of OATP1A2, a transporter protein crucial for drug and endogenous substance uptake. []

- Accelerate necroptosis in HCT116 p53-/- cells (colon cancer cells with p53 null mutation) by increasing reactive oxygen species generation. This observation highlights the complex interplay between AMPK activity, p53 status, and cell death pathways under nutrient-deprived conditions. []

- Reverse the inhibitory effects of Hydrogen Sulfide (H2S) on myocardial cell aging. This suggests a possible interplay between H2S, AMPK signaling, and cellular aging processes in the context of diabetic myocardial fibrosis. []

- Counteract the protective effects of Cornus officinalis Sieb. et Zucc. on heart failure, particularly the improvement in mitochondrial function and ATP levels. This implies AMPK activation might be a key mechanism through which Cornus officinalis exerts its cardioprotective effects. []

- Reduce MCP-1 secretion in A375.S2 melanoma cells, similar to the effect observed with ketoconazole. This observation, alongside the finding that ketoconazole reduced this compound-induced phosphorylation of AMPK-α, points towards a potential role of AMPK in regulating MCP-1 secretion and possibly melanoma progression. []

Q3: How does this compound impact glucose oxidation in cardiomyocytes?

A3: Research indicates that this compound blocks the stimulatory effect of phenylephrine, an α1-adrenergic receptor agonist, on glucose oxidation in adult mouse cardiomyocytes. This suggests that AMPK activation is involved in the α1-adrenergic receptor-mediated increase in glucose oxidation observed under both normal and ischemic conditions. []

Q4: Has this compound been investigated in the context of aging research?

A4: Yes, a study analyzing RNA sequencing data from human bone marrow-derived hematopoietic stem cells identified this compound as a potential drug candidate for reversing aging-associated gene expression signatures in healthy elderly individuals. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.